4,5-Dihydro-1,3,2-dioxazol-1-ium
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Overview
Description
4,5-Dihydro-1,3,2-dioxazol-1-ium is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. Its unique structure imparts distinct chemical properties, making it a valuable reagent in various synthetic applications.
Preparation Methods
The synthesis of 4,5-Dihydro-1,3,2-dioxazol-1-ium typically involves the cyclization of hydroxamic acids with carbonyldiimidazole (CDI). This reaction proceeds under mild conditions, often at room temperature, and does not require expensive metal catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
4,5-Dihydro-1,3,2-dioxazol-1-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxazoles and lactams.
Reduction: Reduction reactions can yield amines and other nitrogen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, forming new C-N bonds. Common reagents used in these reactions include transition metals, such as copper and nickel, which facilitate the formation of metal nitrenoids.
Scientific Research Applications
4,5-Dihydro-1,3,2-dioxazol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3,2-dioxazol-1-ium involves the formation of metal nitrenoids through decarboxylative activation. These nitrenoids are electron-deficient and react in a concerted fashion, facilitating the transfer of acyl nitrenes to various substrates . This mechanism is crucial for the compound’s effectiveness in amidation and other nitrogen-transfer reactions.
Comparison with Similar Compounds
4,5-Dihydro-1,3,2-dioxazol-1-ium can be compared to other dioxazolones, such as 1,3,4-dioxazol-2-one derivatives. While both classes of compounds are used for nitrene transfer reactions, this compound is noted for its stability and ease of synthesis . Similar compounds include:
1,3,4-Dioxazol-2-one: Known for its use in amidation reactions.
3-Phenyl-1,4,2-dioxazol-5-one: Utilized in the synthesis of bioactive compounds.
Properties
CAS No. |
120047-79-2 |
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Molecular Formula |
C2H4NO2+ |
Molecular Weight |
74.06 g/mol |
IUPAC Name |
4,5-dihydro-1,3,2-dioxazol-1-ium |
InChI |
InChI=1S/C2H4NO2/c1-2-5-3-4-1/h1-2H2/q+1 |
InChI Key |
XQHQMCZXNJFFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[O+]=NO1 |
Origin of Product |
United States |
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